molecular formula C10H12O4S B2767496 Methyl 2-(methanesulfonylmethyl)benzoate CAS No. 25195-65-7

Methyl 2-(methanesulfonylmethyl)benzoate

Cat. No.: B2767496
CAS No.: 25195-65-7
M. Wt: 228.26
InChI Key: BFWVGQGASUNLPB-UHFFFAOYSA-N
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Description

Methyl 2-(methanesulfonylmethyl)benzoate is a synthetic benzoate ester derivative of high interest in organic chemistry and pharmaceutical research. This compound features a methanesulfonylmethyl group at the 2-position of the methyl benzoate ring, a structure that makes it a valuable building block or synthetic intermediate. Researchers can utilize this compound in the development of more complex molecules, particularly in nucleophilic substitution reactions where the mesylate (methanesulfonate) group acts as an excellent leaving group. Its potential applications extend to serving as a precursor in the synthesis of ligands for catalytic systems or in the exploration of new pharmacologically active compounds. As with all such intermediates, its mechanism of action is dependent on the specific synthetic pathway and target molecule. This compound is provided for Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methylsulfonylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-14-10(11)9-6-4-3-5-8(9)7-15(2,12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWVGQGASUNLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Methanesulfonylmethyl Benzoate

Ester Group Reactivity

The reactivity of the methyl ester group is influenced by the electronic and steric effects of the ortho-substituent, -CH2SO2CH3. The methanesulfonyl group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. However, its position on a methylene (B1212753) spacer ortho to the ester results in significant steric hindrance, which is often the dominant factor in the reactivity of ortho-substituted benzoates. psu.edu

Hydrolysis Kinetics and Equilibrium

Ester hydrolysis can be catalyzed by either acid or base. The rate and equilibrium are significantly affected by the molecular structure.

Base-Catalyzed Hydrolysis (Saponification): This reaction typically proceeds through a bimolecular nucleophilic acyl substitution (BAC2) mechanism. The rate-determining step is the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate.

Kinetics: The large steric bulk of the 2-(methanesulfonylmethyl) group is expected to significantly hinder the approach of the hydroxide nucleophile to the carbonyl center. Studies on other ortho-substituted benzoates show that steric factors are primary determinants of the hydrolysis rate, often retarding it considerably compared to para- or meta-substituted analogs. psu.eduresearchgate.net While the sulfonyl group has an electron-withdrawing effect that would typically accelerate the reaction by making the carbonyl carbon more electrophilic, this effect is likely overshadowed by the steric hindrance. For instance, ethyl 2-bromobenzoate (B1222928) shows higher hydrolytic stability than its para-substituted isomer, a phenomenon attributed to the competition between electronic activation and steric hindrance. nih.gov

Equilibrium: The hydrolysis of an ester to a carboxylate salt under basic conditions is essentially irreversible, driving the equilibrium toward the products.

Acid-Catalyzed Hydrolysis: This is a reversible process, typically proceeding via an AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Kinetics: Similar to base-catalyzed hydrolysis, the rate of the acid-catalyzed reaction is also susceptible to steric hindrance. The approach of the water molecule to the protonated carbonyl is impeded by the bulky ortho-substituent. researchgate.net

Equilibrium: The position of the equilibrium depends on the reaction conditions, particularly the concentration of water. Using a large excess of water can shift the equilibrium towards the formation of 2-(methanesulfonylmethyl)benzoic acid and methanol (B129727).

Table 1: Predicted Relative Rates of Hydrolysis for Substituted Methyl Benzoates

Compound Substituent Position Dominant Effect(s) Predicted Relative Rate of Hydrolysis
Methyl benzoate (B1203000) Unsubstituted Reference 1 (Reference)
Methyl 4-nitrobenzoate Para Strong Electron-Withdrawing >> 1
Methyl 2-methylbenzoate (B1238997) Ortho Steric Hindrance << 1
Methyl 2-(methanesulfonylmethyl)benzoate Ortho Significant Steric Hindrance, Moderate Electron-Withdrawing << 1

Aminolysis and Amidation Reactions

Aminolysis involves the reaction of the ester with ammonia (B1221849) or a primary/secondary amine to form an amide. This nucleophilic acyl substitution reaction is mechanistically similar to hydrolysis. nih.gov

Mechanism: The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the ester carbonyl carbon. This process can be uncatalyzed, but it is often slow. nih.govresearchgate.net Computational studies on methyl benzoate show that the reaction can proceed through either a concerted or a stepwise pathway, with the latter being favored when catalyzed by a second molecule of the amine acting as a general base to facilitate proton transfer. nih.gov

Reactivity: The aminolysis of this compound is expected to be slow due to the steric hindrance posed by the ortho-substituent, which impedes the approach of the amine nucleophile. researchgate.net Forcing conditions, such as high temperatures and pressures, or the use of highly reactive, less sterically demanding amines (e.g., ammonia), may be required to achieve reasonable reaction rates. acs.org

Reduction Pathways and Products

Esters can be reduced to primary alcohols using powerful reducing agents.

Pathways and Reagents: The reduction of the ester functional group in this compound requires a strong hydride donor like lithium aluminum hydride (LiAlH₄). numberanalytics.comquora.com Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. quora.com

Mechanism: The reaction with LiAlH₄ involves two additions of a hydride ion (H⁻). chemistrysteps.com The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion to form an aldehyde intermediate, 2-(methanesulfonylmethyl)benzaldehyde. Aldehydes are more reactive towards reduction than esters, so this intermediate is immediately attacked by a second hydride ion to form an alkoxide. masterorganicchemistry.com An acidic workup then protonates the alkoxide to yield the final product.

Products: The expected product from the complete reduction of this compound is the primary alcohol, [2-(methanesulfonylmethyl)phenyl]methanol . The sulfonyl group is stable under these conditions, as sulfones are generally resistant to reduction by LiAlH₄.

Transesterification Mechanisms

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This is a reversible reaction, and the equilibrium can be driven by using a large excess of the reactant alcohol or by removing one of the products. ucla.edu

Acid-Catalyzed Mechanism: In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack by the new alcohol. A tetrahedral intermediate is formed, which can then eliminate methanol to yield the new ester.

Base-Catalyzed Mechanism: A strong base, typically the conjugate base of the alcohol being used (an alkoxide), acts as the nucleophile. It attacks the carbonyl carbon to form a tetrahedral intermediate, which then expels the original methoxide group to form the product ester. ucla.edu

Influence of Structure: The transesterification of this compound would be significantly hindered by the ortho-substituent. researchgate.net The reaction would likely be slow and may reach an unfavorable equilibrium, especially if the incoming alcohol is bulkier than methanol. Specialized catalysts, such as titanates, may be required to facilitate the reaction under harsh conditions. researchgate.net

Sulfonyl Group Reactivity and Transformations

The methanesulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group that significantly influences the reactivity of adjacent atoms.

Nucleophilic Reactivity of the α-Carbon to the Sulfonyl Group

The most significant reactivity associated with the sulfonyl portion of the molecule is the enhanced acidity of the protons on the methylene carbon (the α-carbon) situated between the benzene (B151609) ring and the sulfonyl group.

Acidity and Carbanion Formation: The hydrogens on the α-carbon are rendered acidic by the strong inductive and resonance-stabilizing effects of the adjacent sulfonyl group. libretexts.orgpressbooks.pub The pKa of these hydrogens is significantly lower than that of a typical alkane C-H bond (pKa > 50), making them accessible to deprotonation by a strong base. wikipedia.orglibretexts.org Treatment with a strong base, such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or sodium hydride (NaH), will generate a resonance-stabilized α-sulfonyl carbanion.

Reactions of the α-Sulfonyl Carbanion: This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. uomustansiriyah.edu.iqdocumentsdelivered.com The nucleophilic carbon can react with a range of electrophiles. libretexts.orgmsu.edu

Alkylation: The carbanion can undergo SN2 reactions with primary alkyl halides to form a new C-C bond at the α-position. acs.orgacs.org This provides a direct method for extending the carbon chain.

Aldol-type Additions: It can add to aldehydes and ketones to form β-hydroxy sulfones. mdpi.com

Olefination: The resulting β-hydroxy sulfones can be used in subsequent elimination reactions, such as the Julia-Lythgoe olefination, to form alkenes. acs.org

Table 2: Potential Reactions at the α-Carbon of this compound

Reaction Type Reagents Intermediate Product Type
Deprotonation Strong Base (e.g., n-BuLi, LDA) α-Sulfonyl Carbanion Anionic Nucleophile

Cleavage and Rearrangement Processes Involving the Sulfonyl Group

Another potential rearrangement pathway for compounds with a similar structural motif is the Smiles rearrangement and its radical variants. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain between two aromatic rings migrates from one ring to the other. While the classic Smiles rearrangement requires specific activating groups, radical versions of this rearrangement have been developed. For instance, a visible light-mediated, decarboxylative, desulfonylative Smiles rearrangement has been reported for the synthesis of arylethylamines. rsc.org In the context of this compound, a hypothetical Smiles-type rearrangement could involve the nucleophilic attack of an oxygen atom from the ester group onto the aromatic ring, facilitated by the sulfonyl group's ability to act as a leaving group under certain conditions. More plausible, however, are radical Smiles rearrangements where a radical is generated, which then participates in an intramolecular aryl migration. nih.govrsc.org

The cleavage of the C-S bond in benzylic sulfones can also be achieved under reductive conditions. strath.ac.uk For example, the reductive cleavage of aromatic sulfones has been demonstrated, although this often requires strongly electron-withdrawing groups on the aromatic ring to proceed efficiently. rsc.org

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards substitution reactions is influenced by the electronic properties of its two substituents: the methoxycarbonyl group (-COOCH₃) and the methanesulfonylmethyl group (-CH₂SO₂CH₃).

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, and its reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. The methoxycarbonyl group is a deactivating group due to its electron-withdrawing nature, making the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.orgmasterorganicchemistry.com The methanesulfonylmethyl group is also expected to be deactivating. While the methylene spacer reduces the direct electron-withdrawing effect of the sulfonyl group on the ring, the sulfonyl group is strongly electron-withdrawing by induction.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. chemistrysteps.commasterorganicchemistry.com For NAS to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to a good leaving group. chemistrysteps.comnih.gov

In the case of this compound, the molecule does not possess a conventional leaving group like a halogen on the aromatic ring. Furthermore, while the methoxycarbonyl and methanesulfonylmethyl groups are electron-withdrawing, they may not provide sufficient activation for a nucleophile to attack the ring and displace a hydrogen atom (which is a very poor leaving group). The reaction generally proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is crucial for the reaction to proceed. masterorganicchemistry.com The absence of strong resonance stabilization for the negative charge across the ring in this specific substitution pattern makes a classic SNAr reaction unlikely under standard conditions.

Influence of Substituent Electronic Effects on Regioselectivity

The regioselectivity of any potential aromatic substitution on this compound is dictated by the electronic effects of the existing substituents.

For electrophilic aromatic substitution , both the -COOCH₃ and -CH₂SO₂CH₃ groups are deactivating. The -COOCH₃ group strongly directs incoming electrophiles to the meta position (positions 4 and 6 relative to the ester). The -CH₂SO₂CH₃ group, being at position 2, would also influence the substitution pattern. Given that both groups withdraw electron density, the positions meta to both would be the least deactivated and therefore the most likely sites of attack. This would favor substitution at the 4- and 6-positions.

SubstituentPositionElectronic EffectDirecting Effect
-COOCH₃1Electron-withdrawing (deactivating)Meta
-CH₂SO₂CH₃2Electron-withdrawing (deactivating)Likely Meta-directing influence

For a hypothetical nucleophilic aromatic substitution , the presence of electron-withdrawing groups is a prerequisite. chemistrysteps.com If a suitable leaving group were present on the ring, the methoxycarbonyl and methanesulfonylmethyl groups would stabilize the negative charge of the Meisenheimer intermediate, particularly if the attack occurs at a position that allows for resonance delocalization of the charge onto these groups. The placement of these groups would be critical in determining the feasibility and regioselectivity of such a reaction.

Advanced Mechanistic Elucidation Studies

To definitively determine the reaction mechanisms and reactivity profiles of this compound, advanced experimental techniques are required.

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. ias.ac.in For this compound, several isotopic labeling strategies could be employed to investigate the mechanisms of potential reactions.

To study the Ramberg-Bäcklund rearrangement , the benzylic carbon could be labeled with ¹³C. Following the reaction sequence, the position of the ¹³C label in the resulting alkene product would confirm the intramolecular nature of the key bond-forming and fragmentation steps. Similarly, labeling one of the sulfonyl oxygen atoms with ¹⁸O would allow for tracking the fate of the sulfonyl group and confirming its extrusion as SO₂. chemrxiv.org

For investigating electrophilic aromatic substitution , deuterium (B1214612) labeling of the aromatic protons at specific positions could provide insight into the regioselectivity and the potential for kinetic versus thermodynamic control. The rate of deuterium exchange under acidic conditions could also provide information about the relative acidity of the different aromatic protons.

In the context of a potential Smiles rearrangement , labeling the ether oxygen of the ester group with ¹⁸O would be crucial. If a Smiles rearrangement were to occur, the ¹⁸O label would be incorporated into a different position in the rearranged product, providing clear evidence for this pathway. nih.gov

A hypothetical isotopic labeling experiment to probe a potential rearrangement is outlined below:

Labeled AtomPositionPotential Reaction StudiedExpected Outcome if Mechanism is Operative
¹³CBenzylic CarbonRamberg-Bäcklund¹³C incorporated into the alkene backbone
¹⁸OSulfonyl OxygenRamberg-BäcklundLabeled sulfur dioxide is extruded
²H (D)Aromatic RingElectrophilic Aromatic SubstitutionDetermination of substitution pattern
¹⁸OEster Carbonyl OxygenSmiles Rearrangement¹⁸O shifts position in the rearranged product

These types of experiments, while synthetically challenging, provide unambiguous evidence for proposed reaction intermediates and pathways, which is essential for a complete mechanistic understanding of the reactivity of this compound. researchgate.netnih.gov

Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool in physical organic chemistry for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.edu For instance, the substitution of hydrogen (H) with its heavier isotope, deuterium (D), can significantly slow down a reaction if the C-H bond is cleaved in the slowest step.

In the context of this compound, a key site for reactivity is the methylene (-CH2-) bridge situated between the benzene ring and the methanesulfonyl group. The protons on this carbon are benzylic and are activated by the adjacent electron-withdrawing sulfonyl group, making them susceptible to abstraction by a base. A primary deuterium KIE could be employed to investigate reactions involving the cleavage of this C-H bond.

For example, in a base-catalyzed elimination or substitution reaction where the initial step is the deprotonation of the benzylic carbon, one could expect a significant primary kinetic isotope effect. By comparing the rate of reaction of this compound with its deuterated analogue, Methyl 2-(methanesulfonyl-dideuteriomethyl)benzoate, the extent of C-H bond breaking in the transition state can be inferred. A large kH/kD value (typically > 2) would suggest that the C-H bond is significantly broken in the rate-determining step. princeton.edu

Disclaimer: The following data table is a hypothetical illustration of the kind of results that might be obtained from a kinetic isotope effect study on a reaction involving this compound, such as an elimination reaction. The values are not based on published experimental results for this specific compound.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

ReactantRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound3.5 x 10⁻⁴6.2
Methyl 2-(methanesulfonyl-dideuteriomethyl)benzoate5.6 x 10⁻⁵

Such a study would provide critical insights into the reaction's transition state and help to distinguish between different possible mechanistic pathways.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses, providing valuable data on the concentrations of reactants, intermediates, and products over time. rsc.orgmdpi.com Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.

For reactions involving this compound, in situ FTIR spectroscopy could be a powerful analytical tool. The compound possesses several distinct infrared absorption bands, including those for the carbonyl group (C=O) of the ester, the sulfonyl group (S=O), and the C-O bonds. For example, in a hydrolysis reaction of the ester functional group, the disappearance of the characteristic ester carbonyl peak (around 1720 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) could be monitored in real-time.

Similarly, in situ NMR spectroscopy could track the changes in the chemical environment of the protons and carbons in the molecule. For instance, in a substitution reaction at the benzylic carbon, the chemical shift of the methylene protons would be expected to change significantly as the reaction proceeds, allowing for the continuous monitoring of the reaction's progress.

Disclaimer: The following data table is a hypothetical representation of data that could be obtained from in situ FTIR monitoring of a hydrolysis reaction of this compound. The data is for illustrative purposes and is not derived from actual experimental measurements on this compound.

Table 2: Hypothetical In Situ FTIR Monitoring Data for the Hydrolysis of this compound

Time (minutes)Absorbance at 1720 cm⁻¹ (Ester C=O)Absorbance at 1250 cm⁻¹ (Carboxylic Acid C-O)
00.980.02
100.750.25
200.580.42
300.450.55
400.350.65
500.270.73
600.210.79

By applying in situ spectroscopic techniques, a detailed kinetic profile of reactions involving this compound can be established, leading to a deeper understanding of its reactivity and the underlying reaction mechanisms.

Insufficient Information Found to Generate a Detailed Article on the Derivatization and Functionalization of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the derivatization and functionalization strategies of this compound as outlined in the user's request.

The performed searches for synthesis of substituted benzoate derivatives, incorporation into heterocyclic systems, strategic modifications for ligand design, selective functionalization, and methodologies for chiral derivatization did not yield specific research findings, data tables, or detailed methodologies pertaining to this compound. The available literature focuses on related but structurally distinct benzoate derivatives, and the specific functionalization pathways for the target compound are not described.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and content requirements. The creation of such an article would necessitate speculative information, which would not meet the required standards of scientific accuracy and reliance on verifiable research. No data could be found to populate the requested tables on reaction conditions, yields, or structural modifications specific to this compound.

Further research would be required to be published on this specific compound before a comprehensive review of its derivatization and functionalization strategies could be written.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Methanesulfonylmethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the initial framework for the structure of Methyl 2-(methanesulfonylmethyl)benzoate.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their multiplicity (splitting pattern) due to spin-spin coupling with neighboring protons would allow for the assignment of the protons in the aromatic ring, the methoxy (B1213986) group, the methylene (B1212753) bridge, and the methanesulfonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl carbon of the sulfonyl group.

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic-H7.2 - 8.1125 - 140
-OCH₃3.8 - 4.050 - 55
-CH₂-4.5 - 5.055 - 65
-SO₂CH₃2.8 - 3.240 - 45
C=O-165 - 175

Note: The table above presents expected chemical shift ranges based on typical values for similar functional groups and is for illustrative purposes only.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between adjacent protons on the aromatic ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While this compound does not have stereocenters, NOESY could provide information about the preferred conformation of the molecule by showing correlations between protons that are close to each other in space, such as between the methylene protons and the aromatic protons.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

Expected FT-IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1720 - 1740
C-O (Ester)Stretching1200 - 1300
S=O (Sulfone)Asymmetric & Symmetric Stretching1300 - 1350 and 1120 - 1160
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600

Advanced Interpretation of Vibrational Modes

A detailed analysis of the FT-IR and Raman spectra, often aided by computational modeling, would allow for the assignment of more complex vibrational modes, such as bending and rocking vibrations of the various methylene and methyl groups, and the out-of-plane bending of the aromatic C-H bonds, which can provide further confirmation of the substitution pattern of the benzene (B151609) ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the less polar bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed, confirming the molecular weight. The fragmentation pattern would be expected to show characteristic losses of functional groups.

Expected Key Fragment Ions:

m/z (mass-to-charge ratio) Possible Fragment
[M]⁺Molecular Ion
[M - 31]⁺Loss of -OCH₃
[M - 59]⁺Loss of -COOCH₃
[M - 79]⁺Loss of -SO₂CH₃
135[C₈H₇O₂]⁺ (benzoyl cation derivative)
79[CH₃SO₂]⁺

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the molecular formula of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. The exact mass of the molecular ion of this compound (C10H12O4S) can be calculated based on the monoisotopic masses of its constituent atoms.

Calculated Exact Mass Data

AtomQuantityMonoisotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1012.000000120.000000
Hydrogen (¹H)121.00782512.093900
Oxygen (¹⁶O)415.99491563.979660
Sulfur (³²S)131.97207131.972071
Total Exact Mass 228.045631

This calculated exact mass serves as a precise benchmark for experimental HRMS measurements, allowing for confident identification and confirmation of the compound's chemical formula.

Fragmentation Pattern Analysis for Structural Confirmation

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺•) at m/z 228. Key fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. pharmacy180.comdocbrown.info The expected fragment would have an m/z of 197.

[C₁₀H₁₂O₄S]⁺• → [C₉H₉O₃S]⁺ + •OCH₃

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 169.

[C₁₀H₁₂O₄S]⁺• → [C₈H₉O₂S]⁺ + •COOCH₃

Cleavage of the C-S bond: The bond between the benzyl (B1604629) group and the sulfone is susceptible to cleavage. This could lead to the formation of a methylsulfonyl radical (•SO₂CH₃) and a fragment at m/z 149, or a methanesulfonyl cation ([SO₂CH₃]⁺) at m/z 79.

Formation of a tropylium (B1234903) ion: A common rearrangement in benzyllic systems could lead to the formation of a tropylium ion or related structures, although this is less predictable without experimental data.

Predicted Major Fragments

m/zProposed Fragment IonFormula
228Molecular Ion[C₁₀H₁₂O₄S]⁺•
197[M - OCH₃]⁺[C₉H₉O₃S]⁺
169[M - COOCH₃]⁺[C₈H₉O₂S]⁺
151[M - SO₂CH₃]⁺[C₉H₉O₂]⁺
79[SO₂CH₃]⁺[CH₃O₂S]⁺

Coupled Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of components within a mixture. The choice between GC-MS and LC-MS for the analysis of this compound would depend on its volatility and thermal stability. Given its molecular weight, it is likely amenable to GC-MS analysis.

These techniques are crucial for:

Purity Assessment: Determining the presence of any impurities, such as starting materials or by-products from its synthesis.

Mixture Analysis: Quantifying the compound in complex matrices.

Reaction Monitoring: Tracking the progress of a chemical reaction by monitoring the disappearance of reactants and the appearance of the product.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the benzene ring and the carbonyl group of the ester. These are expected to give rise to characteristic absorption bands in the UV region. nih.gov

The benzene ring typically exhibits two main absorption bands arising from π → π* transitions. The more intense band (E2 band) usually appears around 200-210 nm, while a weaker, fine-structured band (B band) is observed around 250-270 nm. The carbonyl group of the ester also has a weak n → π* transition, which may be obscured by the stronger absorptions of the aromatic ring.

Expected Electronic Transitions

ChromophoreTransitionExpected λmax (nm)
Benzene Ringπ → π* (E2 band)~204
Benzene Ringπ → π* (B band)~254
Carbonyl Groupn → π*~280 (weak)

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

While a crystal structure for this compound is not publicly available, analysis of a closely related compound, Methyl 2-(N-ethylmethanesulfonamido)benzoate, provides significant insight into the likely solid-state conformation. nih.gov

From this analogous structure, we can infer key geometric parameters for this compound:

Sulfur Geometry: The sulfur atom in the methanesulfonyl group is expected to adopt a distorted tetrahedral geometry.

Ester Group Orientation: The methoxycarbonyl group is likely to be nearly coplanar with the benzene ring to maximize conjugation, though some out-of-plane deviation due to steric hindrance from the ortho-substituent is expected. In the analogue, the dihedral angle between the methoxycarbonyl group and the benzene ring is 11.8(2)°. nih.gov

Bond Lengths and Angles: The bond lengths and angles are expected to be within the typical ranges for similar organic compounds. For instance, the C=O bond of the ester will be shorter than the C-O single bond.

Predicted Crystallographic Parameters (based on an analogue)

ParameterPredicted Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)~8.0
b (Å)~8.4
c (Å)~10.5
α (°)~85
β (°)~78
γ (°)~62

This structural information is crucial for understanding intermolecular interactions in the solid state, which can influence the compound's physical properties.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is crucial for understanding its solid-state behavior and physicochemical properties. This section would typically involve a detailed examination of the forces that govern the three-dimensional arrangement of molecules in the crystalline lattice. However, a thorough search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound.

Therefore, a detailed discussion on the experimentally determined intermolecular interactions and crystal packing for this specific compound cannot be provided at this time. Such an analysis would require single-crystal X-ray diffraction data, which does not appear to be publicly available.

For illustrative purposes, the study of related methyl benzoate (B1203000) derivatives often reveals common intermolecular interactions that could be anticipated for the title compound. These typically include:

C—H···O Hydrogen Bonds: The presence of carbonyl and sulfonyl oxygen atoms as hydrogen bond acceptors and various C-H groups as potential donors suggests that these interactions would likely play a significant role in the crystal packing.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could contribute to the stability of the crystal structure.

Without experimental data, any further discussion would be speculative and would not adhere to the required standards of scientific accuracy for this article. The elucidation of the precise crystal structure and intermolecular interactions of this compound remains a subject for future experimental investigation.

Below is a table outlining the kind of crystallographic data that would be necessary for a complete analysis.

Table 1: Representative Crystallographic Data required for Analysis

ParameterData (Hypothetical)
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)e.g., 10.123
b (Å)e.g., 8.456
c (Å)e.g., 14.789
α (°)90
β (°)e.g., 95.12
γ (°)90
Volume (ų)e.g., 1260.5
Z4
Density (calculated) (g/cm³)e.g., 1.450

Table 2: Potential Intermolecular Hydrogen Bond Geometries

D—H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
C(x)-H···O(y)e.g., 0.98e.g., 2.45e.g., 3.30e.g., 145
C(z)-H···O(w)e.g., 0.97e.g., 2.51e.g., 3.42e.g., 156

Note: The data in the tables are hypothetical and serve only to illustrate the parameters that would be discussed had the experimental data for this compound been available.

Computational Chemistry and Theoretical Investigations of Methyl 2 Methanesulfonylmethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular systems. For Methyl 2-(methanesulfonylmethyl)benzoate, these calculations can elucidate its fundamental electronic and geometric characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ufv.brresearchgate.netresearchgate.net By calculating the electron density, DFT can provide valuable information about the distribution of electrons within this compound and its molecular orbitals.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.netepstem.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the ester group, which are electron-rich regions. Conversely, the LUMO is expected to be distributed over the electron-withdrawing sulfonyl group and the carbonyl carbon of the ester. The precise energies and distributions of these orbitals can be calculated using DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)). nih.govchalcogen.ro

Table 1: Representative Data from DFT Calculations on Analogous Aromatic Sulfones and Esters

ParameterTypical Calculated Value RangeSignificance for this compound
HOMO Energy-6.0 to -7.5 eVIndicates electron-donating capability
LUMO Energy-1.0 to -2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.0 to 5.5 eVRelates to chemical reactivity and stability
Dipole Moment2.0 to 4.0 DIndicates overall polarity of the molecule

Note: The values in this table are illustrative and based on data for structurally related molecules. Specific calculations for this compound would be required for precise values.

Conformational Analysis and Energy Minima Determination

The flexibility of the methanesulfonylmethyl and methyl benzoate (B1203000) groups allows for multiple possible three-dimensional arrangements, or conformations, of this compound. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

Computational methods can systematically explore the conformational space by rotating the rotatable bonds, such as the C-S, S-C, and C-O bonds. For each conformation, the energy can be calculated, and the geometries corresponding to the lowest energies (energy minima) can be identified. This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. ethz.chnih.govscispace.com

For this compound, key dihedral angles to consider would be those around the sulfonylmethyl bridge and the ester group relative to the benzene ring. The interaction between the bulky sulfonyl group and the adjacent ester group will likely lead to significant steric hindrance, influencing the preferred conformation. Theoretical calculations can quantify the energy differences between various staggered and eclipsed conformations, predicting the most likely structure of the molecule in the gas phase or in solution. ethz.ch

Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Calculations

For any chemical reaction that this compound might undergo, such as nucleophilic substitution or hydrolysis, there exists a high-energy intermediate state known as the transition state. researchgate.netnih.gov By locating and characterizing the transition state structure on the potential energy surface, chemists can understand the geometry of the molecule as it transforms from reactant to product.

Computational methods can be used to calculate the energy of the transition state. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the rate of a reaction. researchgate.netnih.gov A lower activation energy corresponds to a faster reaction. For instance, in the synthesis of related sulfonyl compounds, DFT calculations can be employed to model the reaction pathway and determine the activation barriers for different proposed mechanisms. magtech.com.cnacs.orgresearchgate.netacs.org

Prediction of Reaction Outcomes and Selectivity

Computational chemistry can also be used to predict the likely outcomes of a reaction and to understand the factors that control its selectivity (e.g., regioselectivity and stereoselectivity). By comparing the activation energies for different possible reaction pathways, it is possible to predict which product is most likely to form. nih.govresearchgate.net

In the case of this compound, the presence of both an ester and a sulfone group on the same aromatic ring offers multiple potential sites for reaction. For example, in a reaction with a nucleophile, it might be unclear whether the attack will occur at the carbonyl carbon of the ester or at the sulfonyl sulfur. Computational modeling of the reaction pathways for both possibilities can help to predict the more favorable outcome by comparing the activation energies. stackexchange.comchegg.com

Spectroscopic Parameter Prediction

Computational methods can predict various spectroscopic parameters with a good degree of accuracy, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.govhmdb.caresearchgate.netimist.mawisc.educhemicalbook.com The calculated chemical shifts can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. nih.govresearchgate.netnih.govchemshell.orgresearchgate.net These calculations can help to assign the observed vibrational bands to specific molecular motions, such as the stretching and bending of particular bonds (e.g., C=O, S=O, C-H). This can be particularly useful for identifying characteristic functional groups within the molecule.

Table 2: Predicted Spectroscopic Data for this compound Based on Computational Models of Analogous Compounds

SpectroscopyParameterPredicted Value/RegionNotes
¹H NMRChemical Shift (δ)~8.0-7.4 ppmAromatic protons
~4.5-5.0 ppm-CH₂- protons adjacent to sulfone
~3.9 ppm-OCH₃ protons of the ester
~3.0-3.5 ppm-SO₂CH₃ protons
¹³C NMRChemical Shift (δ)~166-170 ppmCarbonyl carbon of the ester
~130-140 ppmAromatic carbons
~55-60 ppmMethylene (B1212753) carbon (-CH₂-)
~52 ppmMethoxy (B1213986) carbon (-OCH₃)
~40-45 ppmSulfonyl methyl carbon (-SO₂CH₃)
IR SpectroscopyWavenumber (cm⁻¹)~1720-1740 cm⁻¹C=O stretching of the ester
~1300-1350 cm⁻¹Asymmetric SO₂ stretching
~1120-1160 cm⁻¹Symmetric SO₂ stretching

Note: These are estimated values based on computational studies of similar functional groups and substituted benzene derivatives. Actual experimental values may vary.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts, typically employing quantum mechanical methods such as Density Functional Theory (DFT), can predict the resonance frequencies of ¹H and ¹³C nuclei. These predictions are valuable for assigning experimental spectra and understanding the electronic environment of the atoms within the molecule.

The calculated chemical shifts for this compound would be expected to reflect its distinct structural features. The aromatic protons of the benzoate ring would appear in the downfield region of the ¹H NMR spectrum, with their specific shifts influenced by the electronic effects of the methoxycarbonyl and methanesulfonylmethyl substituents. The methylene protons situated between the sulfonyl group and the benzene ring, as well as the methyl protons of the sulfonyl and ester groups, would have characteristic chemical shifts in the aliphatic region.

Similarly, theoretical ¹³C NMR chemical shift calculations would predict the resonance of each unique carbon atom. The carbonyl carbon of the ester group is anticipated to have the largest chemical shift. The aromatic carbons would resonate in the typical range for substituted benzenes, with their shifts modulated by the substituent effects. The carbons of the methyl and methylene groups would appear at higher field strengths.

Below is an illustrative table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a standard DFT method.

Interactive Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.2 - 8.0 125.0 - 135.0
Methylene (CH₂) ~4.5 ~55.0
Sulfonyl Methyl (SO₂CH₃) ~3.0 ~40.0
Ester Methyl (OCH₃) ~3.9 ~52.0
Carbonyl (C=O) - ~166.0
Aromatic C-COOCH₃ - ~130.0
Aromatic C-CH₂SO₂CH₃ - ~140.0

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental results. These calculations are instrumental in assigning specific vibrational modes to the observed spectral bands.

For this compound, key vibrational modes would include the C=O stretching of the ester group, the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, C-H stretching of the aromatic and aliphatic groups, and various bending and deformation modes. The calculated frequencies and intensities provide a detailed picture of the molecule's vibrational landscape. Studies on similar molecules, like methyl benzoate, have shown good agreement between scaled theoretical wavenumbers and experimental values. nih.gov

An illustrative table of predicted vibrational frequencies for key functional groups in this compound is provided below.

Interactive Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity
C=O Stretch (Ester) ~1720 Strong
SO₂ Asymmetric Stretch ~1320 Strong
SO₂ Symmetric Stretch ~1140 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
C-O Stretch (Ester) 1200 - 1300 Strong

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. These simulations can reveal the dynamic behavior of this compound in different environments, providing insights into its conformational flexibility and interactions with surrounding molecules.

Dynamic Behavior and Conformational Sampling in Solution

By simulating the molecule in a solvent box, one can observe how the molecule samples different conformational states over time. This provides information on the preferred orientations of the substituent groups and the barriers to their rotation. The dynamic behavior is crucial for understanding how the molecule interacts with other molecules, such as solvent molecules or biological targets.

Intermolecular Interactions and Solvation Effects

The interactions between this compound and solvent molecules are critical in determining its solubility and reactivity. MD simulations can provide a detailed picture of the solvation shell around the molecule. The polar ester and sulfonyl groups are expected to form hydrogen bonds with protic solvents or strong dipole-dipole interactions with aprotic polar solvents.

Analysis of the radial distribution functions from MD simulations can quantify the organization of solvent molecules around specific atoms or functional groups of the solute. This allows for an understanding of the strength and nature of intermolecular interactions. nih.gov For instance, water molecules would be expected to form a structured hydration layer around the oxygen atoms of the carbonyl and sulfonyl groups. These solvation effects can, in turn, influence the conformational preferences and the electronic properties of the molecule.

Synthetic Utility and Role As a Chemical Building Block

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

No specific examples of Methyl 2-(methanesulfonylmethyl)benzoate being used as a precursor for the synthesis of named Active Pharmaceutical Ingredients or agrochemicals were found in the search results.

Intermediate in the Preparation of Advanced Organic Materials

There is no information available detailing the use of this compound as an intermediate in the preparation of advanced organic materials.

Development of Libraries of Novel Compounds

There is no evidence to suggest that this compound has been utilized in the development of libraries of novel compounds for drug discovery or other purposes.

Future Research Trajectories and Emerging Paradigms

Sustainable Synthesis of Methyl 2-(methanesulfonylmethyl)benzoate

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research into the preparation of this compound will likely prioritize the development of sustainable and environmentally benign methodologies that minimize waste and avoid hazardous reagents. Traditional approaches to sulfone synthesis often involve oxidation of sulfides, which can employ harsh oxidants. nih.gov

Future sustainable synthetic routes could explore direct sulfonylation methods that utilize more benign sources of the sulfonyl group. For instance, the use of deep eutectic solvents (DES) as a sustainable medium for sulfonylation reactions presents a promising avenue. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled. rsc.org Another approach could involve the development of catalytic methods that utilize earth-abundant metals, moving away from precious metal catalysts. rsc.org

The esterification step to form the methyl benzoate (B1203000) moiety can also be rendered more sustainable. The use of solid acid catalysts, such as titanium zirconium solid acids, can replace traditional mineral acids like sulfuric acid. mdpi.com These solid catalysts are recoverable and reusable, significantly reducing the generation of acidic wastewater. mdpi.com

A hypothetical sustainable synthesis could involve a multi-component reaction, a strategy that enhances atom economy by combining several starting materials in a single step.

Table 1: Potential Sustainable Synthesis Strategies for this compound

StepProposed Sustainable MethodReagents and ConditionsAdvantages
Sulfone FormationDirect C-H Sulfonylation2-Methylbenzoate (B1238997), Methane­sulfonyl Chloride, Earth-Abundant Metal Catalyst, Green Solvent (e.g., DES)Avoids pre-functionalization, high atom economy.
EsterificationSolid Acid Catalysis2-(Methanesulfonylmethyl)benzoic acid, Methanol (B129727), Reusable Solid Acid Catalyst (e.g., Zr/Ti oxide)Catalyst recyclability, reduced waste, milder reaction conditions. mdpi.com
Sulfide (B99878) OxidationCatalytic Oxidation with Green OxidantsMethyl 2-(methylthiomethyl)benzoate, H₂O₂ or O₂, Catalyst (e.g., Manganese or Iron complex)Use of environmentally benign oxidants, water as a byproduct.

Photo- and Electrocatalytic Applications

Photocatalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, enabling novel transformations under mild conditions. nih.gov These techniques could unlock new synthetic pathways and applications for this compound.

Visible-light photocatalysis, for instance, could be employed for the late-stage functionalization of the aromatic ring of this compound. By selecting appropriate photocatalysts and reaction partners, it might be possible to introduce additional substituents onto the benzene (B151609) ring through C-H activation, thereby rapidly generating a library of derivatives for further studies. The sulfone group itself can be a versatile functional group in photocatalytic reactions, participating in desulfonylative cross-coupling reactions. rsc.orgresearchgate.net

Electrochemistry offers an alternative sustainable approach for driving redox reactions. The synthesis of sulfones from sulfides can be achieved electrochemically, avoiding the need for chemical oxidants. nih.gov Furthermore, electrochemical methods could be explored for the selective reduction of the ester group or modifications of the aromatic ring.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced spectroscopic techniques will play a key role in its detailed characterization.

While standard techniques like ¹H and ¹³C NMR are fundamental, more advanced, multi-dimensional NMR experiments such as COSY, HSQC, and HMBC will be essential for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the spatial proximity of different parts of the molecule, helping to determine its preferred conformation in solution.

High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition. Advanced techniques like ion mobility-mass spectrometry could provide information about the molecule's shape in the gas phase. The infrared spectrum of sulfones shows characteristic strong absorption bands for the S=O stretching vibrations. acs.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)
C=OEster Carbonyl165-170
C-1Aromatic (ipso to CO₂Me)130-135
C-2Aromatic (ipso to CH₂SO₂Me)135-140
C-3 to C-6Aromatic125-135
-OCH₃Ester Methyl50-55
-CH₂-Methylene (B1212753) bridge55-65
-SO₂CH₃Sulfone Methyl40-45

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound synthesis and derivatization with flow chemistry and automated platforms represents a significant leap towards high-throughput screening and optimization. researchgate.netacs.org Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are challenging in batch reactors. mdpi.comnih.gov

An automated flow synthesis platform could be developed for the multi-step synthesis of this compound and its analogs. acs.org Such a system would allow for rapid optimization of reaction parameters like temperature, pressure, and reagent stoichiometry, leading to improved yields and purity. researchgate.net Furthermore, the integration of in-line analytical techniques, such as HPLC or NMR, would enable real-time reaction monitoring and data-driven optimization.

This approach would be particularly valuable for exploring the structure-activity relationships of derivatives of this compound in various applications, such as medicinal chemistry or materials science, by enabling the rapid and efficient synthesis of a large number of compounds. The use of flow chemistry can also enhance the safety of handling potentially hazardous intermediates. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 2-(methanesulfonylmethyl)benzoate?

The synthesis typically involves a two-step process:

Sulfonation : React methyl 2-(aminomethyl)benzoate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonyl group.

Esterification : Ensure the methyl ester group is retained or introduced via reaction with methanol under acidic or basic conditions.
Key considerations include optimizing reaction temperatures (0–25°C for sulfonation) and stoichiometric ratios to avoid side reactions like over-sulfonation. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Technique Purpose Key Data Points
1H/13C NMR Confirm molecular structurePeaks for methanesulfonyl (δ ~3.0 ppm for CH3SO2), ester (δ ~3.8 ppm for OCH3), and aromatic protons (δ ~7.2–8.0 ppm).
IR Spectroscopy Identify functional groupsStrong absorbance for S=O (~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹).
Mass Spectrometry Verify molecular weightMolecular ion peak [M+H]+ matching C11H14O4S (calculated: 250.06 g/mol).
HPLC Assess purityRetention time consistency and absence of secondary peaks.
Cross-validation of data ensures structural integrity and purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and Mercury (for visualization) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example:

  • Key Metrics : Methanesulfonyl group geometry (S–O bond lengths ~1.43 Å), ester group planarity.
  • Ambiguity Resolution : Disordered aromatic rings or sulfonyl group orientations can be modeled using occupancy refinement in SHELXL .
    Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) for peer validation .

Q. What strategies address conflicting NMR or mass spectrometry data for this compound?

  • Contradictory NMR Peaks : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign overlapping signals. For example, distinguish between aromatic protons and methanesulfonyl CH3 using 2D NMR.
  • Unexpected Mass Fragments : Perform high-resolution mass spectrometry (HRMS) to identify isotopic patterns or adducts. For example, a fragment at m/z 185 may arise from cleavage of the ester group (C8H9O2S+).
  • Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How can researchers evaluate the biological activity of this compound?

  • Enzyme Inhibition Assays : Test inhibition of sulfotransferases or proteases via kinetic assays (IC50 determination).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
  • Molecular Docking : Model interactions with targets like COX-2 or EGFR using AutoDock Vina to predict binding affinities.
    Note: Biological activity is influenced by solubility (enhanced via DMSO/PBS mixtures) and metabolic stability .

Methodological Challenges

Q. How should researchers handle discrepancies in synthetic yields across literature reports?

  • Variable Yields : Optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, switching from THF to DMF may improve sulfonation efficiency.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry.
  • Reproducibility : Document exact conditions (e.g., inert atmosphere, drying of reagents) to minimize batch-to-batch variability .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Engineering Controls : Use fume hoods to limit exposure to methanesulfonyl chloride (corrosive, lachrymator).
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Emergency Measures : Immediate access to eye wash stations and neutralizers (e.g., sodium bicarbonate for acid spills).
  • Waste Disposal : Segregate halogenated waste (e.g., from alkylation steps) per EPA guidelines .

Data Interpretation and Reporting

Q. How can computational chemistry support the study of this compound?

  • DFT Calculations : Predict vibrational spectra (IR), NMR chemical shifts, and electrostatic potential maps.
  • Molecular Dynamics : Simulate solvation effects in aqueous or lipid environments to guide formulation studies.
    Tools like Gaussian or ORCA are recommended for such analyses .

Q. What are the best practices for reporting crystallographic data in publications?

  • CIF Submission : Include refined CIF files with deposition numbers.
  • Validation : Use checkCIF (IUCr) to flag ADPs, R-values, and symmetry errors.
  • Visualization : Provide ORTEP diagrams (generated via ORTEP-3) highlighting thermal ellipsoids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.